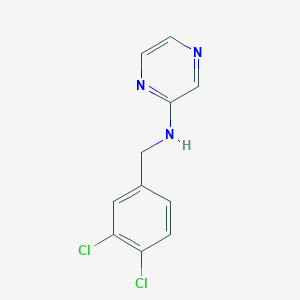

N-(3,4-dichlorobenzyl)-2-pyrazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

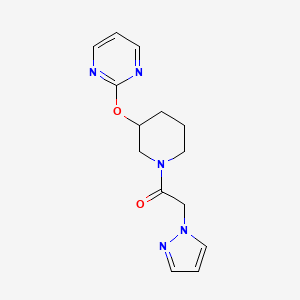

“N-(3,4-dichlorobenzyl)-2-pyrazinamine” is a chemical compound that likely contains a pyrazinamine core, which is a component found in some pharmaceutical drugs . The “N-(3,4-dichlorobenzyl)” part suggests that it has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with two chlorine atoms at the 3rd and 4th positions .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving the corresponding amines and acids or acid derivatives . For instance, dichlorobenzamide derivatives can be synthesized from reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as dichlorobenzamide derivatives, have been found to exhibit various biological activities, suggesting they may undergo interesting chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, and stability, would likely be determined through experimental measurements. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications

Herbicide Action Mechanism

N-(3,4-dichlorobenzyl)-2-pyrazinamine analogs have been studied for their action mechanism as herbicides. For instance, substituted pyridazinone compounds have shown to inhibit photosynthesis in barley, accounting for their phytotoxicity. These compounds operate by interfering with the Hill reaction and photosynthesis, presenting a weaker inhibition compared to other known herbicides such as atrazine. This research provides insight into the development of more effective and selective herbicidal agents (Hilton et al., 1969).

Computational Chemistry Applications

The compound and its derivatives have been subjects in computational chemistry studies, aiming to understand their interaction with other molecules and potential for drug development. A study combined pyrazinamide, an analog of this compound, with cisplatin to harness the therapeutic potentials of both molecules against diseases like cancer. This computational study used density functional theory (DFT) to search for the most stable structure of the platinum(II)-PZA complex, indicating the compound's versatility in forming stable and potentially therapeutic complexes (Oliveira et al., 2013).

Nanotechnology and Biosensing

In the field of nanotechnology and biosensing, research has focused on developing biosensors using derivatives of this compound for specific applications. For example, a biosensor system for monitoring the metabolism of pyrazinamide, an analog of the compound , was developed using a nanocomposite. This biosensor exhibited enhanced electroactivity, demonstrating the potential of this compound derivatives in creating sensitive and selective biosensing tools for medical and environmental monitoring (Sidwaba et al., 2014).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3/c12-9-2-1-8(5-10(9)13)6-16-11-7-14-3-4-15-11/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKUGIJJWRPNCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC2=NC=CN=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666530 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)

![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)